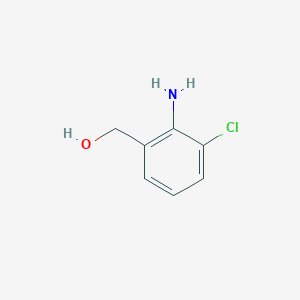

![molecular formula C16H32Br2N4 B1283998 1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide CAS No. 94630-50-9](/img/structure/B1283998.png)

1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 1,4-diazabicyclo[2.2.2]octane as a starting material. For instance, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate is prepared from commercially available 1,4-diazabicyclo[2.2.2]octane and potassium peroxodisulfate, resulting in an orange solid . This suggests that similar synthetic routes could be employed for the synthesis of 1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide, with appropriate modifications to introduce the butane-1,4-diyl linker and the dibromide counterions.

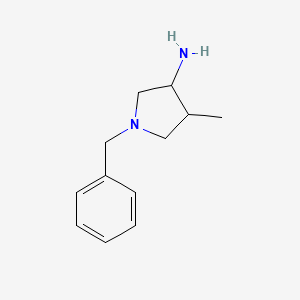

Molecular Structure Analysis

The molecular structure of compounds containing the 4-aza-1-azoniabicyclo[2.2.2]octane unit typically features a bicyclic ring system with nitrogen atoms incorporated into the ring. This structure is known for its rigidity and the ability to host positive charges, which can be balanced by various counterions such as peroxodisulfate or tribromide . The presence of the butane-1,4-diyl group in the compound of interest would likely serve as a spacer between two such bicyclic systems.

Chemical Reactions Analysis

Compounds similar to this compound have been shown to participate in a variety of chemical reactions. For example, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate is an effective oxidant for the cleavage of nitrogen double bonds and the oxidation of alcohols to carbonyl compounds with excellent yields . Additionally, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been used for the bromination of phenols under mild conditions, leading to brominated phenols in good to excellent yields . These reactions highlight the potential reactivity of the compound , suggesting it could be used in similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided in the papers, we can infer from related compounds that such substances are likely to be solid at room temperature and may exhibit high reactivity due to the presence of the positively charged nitrogen atoms. The counterions, such as dibromide in this case, would influence the solubility and stability of the compound. The rigidity of the bicyclic structure could also impact the compound's reactivity and interaction with other molecules .

Scientific Research Applications

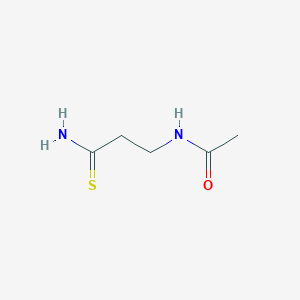

Oxidation and Conversion Applications

1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide has been used in various oxidation processes. For instance, it can facilitate the conversion of hydrazones, semicarbazones, oximes, and alcohols to carbonyl compounds with high efficiency. This reagent has shown to be effective in yielding excellent results under anhydrous conditions, particularly in converting nitrogen double bonds and oxidizing alcohols (Hajipour, Baltork, & Kianfar, 1998).

Photoluminescence and Thermochromism

The compound has found applications in the field of photoluminescence. Specifically, it has been used in the synthesis of copper(I) halide cluster coordination polymers, which exhibit strong photoluminescence in solid state at room temperature. These compounds also display thermochromic luminescence, making them valuable in the study of temperature-dependent photophysical properties (Zeng et al., 2015).

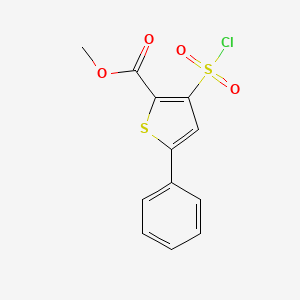

Catalysis in Organic Synthesis

This chemical has been instrumental in organic synthesis, particularly in promoting the synthesis of spiro-4H-pyrans and other complex organic compounds. It serves as an effective catalyst in various condensation reactions, demonstrating benefits like short reaction times, high yields, and recyclability (Goli-Jolodar, Shirini, & Seddighi, 2016).

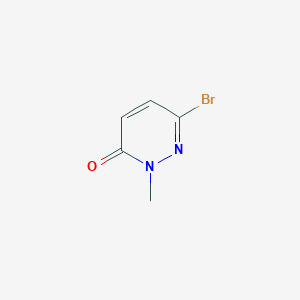

Bromination of Phenolic Compounds

It has been used for the bromination of phenolic compounds under mild conditions. This application is significant in the field of organic chemistry for the synthesis and modification of various organic compounds (Hajipour, Pourmousavi, & Ruoho, 2006).

Selective Oxidation and Deprotection

The compound has shown efficacy in the selective oxidation of alcohols and the deprotection of trimethylsilyl and tetrahydropyranyl ethers. These processes are crucial in the preparation and purification of various chemical substances (Hajipour, Bagheri, & Ruoho, 2006).

properties

IUPAC Name |

1-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4.2BrH/c1(9-19-11-3-17(4-12-19)5-13-19)2-10-20-14-6-18(7-15-20)8-16-20;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFFXZLULREGEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1CC2)CCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561843 | |

| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94630-50-9 | |

| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

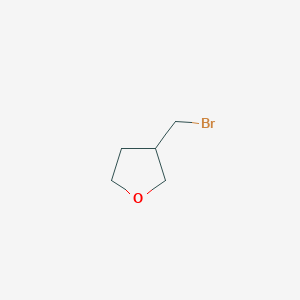

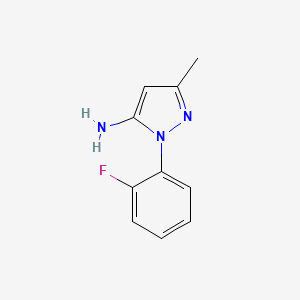

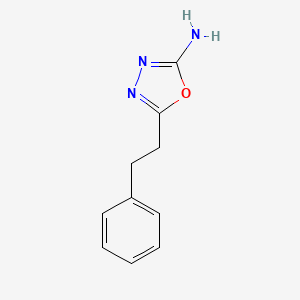

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)